molecular formula C12H12N2O B13362365 3-(1-Phenylcyclopropyl)isoxazol-5-amine

3-(1-Phenylcyclopropyl)isoxazol-5-amine

Cat. No.: B13362365
M. Wt: 200.24 g/mol
InChI Key: BZTMBMLPSMHTBZ-UHFFFAOYSA-N
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Description

3-(1-Phenylcyclopropyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(1-Phenylcyclopropyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include copper (I) acetylides, nitrile oxides, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1-Phenylcyclopropyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes like lipooxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes . The compound may also interact with other biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

3-(1-Phenylcyclopropyl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other isoxazole derivatives .

Biological Activity

3-(1-Phenylcyclopropyl)isoxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors. The method often includes the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction, which is a common approach for creating isoxazole derivatives. The reaction conditions and yields can vary based on the specific reagents and solvents used.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that isoxazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have demonstrated cytotoxic effects against A-549 lung cancer cells, indicating potential as anticancer agents .
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in models involving human herpes virus type-1 (HHV-1) and other pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : Research has shown that certain isoxazole derivatives modulate key signaling proteins involved in cell growth and apoptosis. For instance, they can downregulate MAP kinases such as ERK and JNK, which are crucial for cell proliferation and survival .
  • Induction of Apoptosis : Compounds in this class have been linked to increased expression of pro-apoptotic factors like caspases, suggesting they may trigger programmed cell death in malignant cells .
  • Immunomodulatory Effects : Some studies suggest that these compounds may also possess immunosuppressive properties, potentially useful in treating autoimmune conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibition of A-549 cell proliferation
AntiviralSuppression of HHV-1 replication
ImmunomodulatoryModulation of TNF-α production
MechanismDescriptionReference
Signaling Pathway InhibitionDownregulation of ERK and JNK pathways
Apoptosis InductionIncreased expression of caspases
ImmunosuppressionEffects on cytokine production

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antitumor Efficacy : In a study involving various cancer cell lines, compounds related to this compound showed significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis.
  • Viral Inhibition : Clinical evaluations indicated that certain isoxazole derivatives could reduce viral load in infected cellular models significantly, suggesting their potential use as antiviral agents.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(1-phenylcyclopropyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H12N2O/c13-11-8-10(14-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2

InChI Key

BZTMBMLPSMHTBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NOC(=C3)N

Origin of Product

United States

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